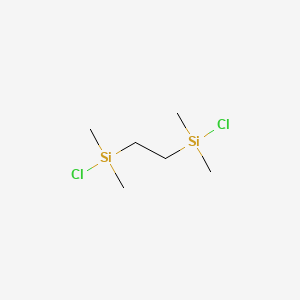

1,2-Bis(chlorodimethylsilyl)ethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-[2-[chloro(dimethyl)silyl]ethyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQOKOYKFDUPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC[Si](C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065520 | |

| Record name | Ethylenebis(chlorodimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13528-93-3 | |

| Record name | 1,1′-(1,2-Ethanediyl)bis[1-chloro-1,1-dimethylsilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13528-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(chlorodimethylsilyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013528933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1-chloro-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenebis(chlorodimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis[chlorodimethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OCJ0E6J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(chlorodimethylsilyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-Bis(chlorodimethylsilyl)ethane, a versatile bifunctional organosilicon reagent. This document details a common synthetic route, outlines rigorous characterization methods, and presents key data in a structured format to support its application in research and development.

Introduction

This compound, with the CAS number 13528-93-3, is a valuable building block in organic and organometallic synthesis. Its structure, featuring two chlorodimethylsilyl groups linked by an ethylene (B1197577) bridge, allows for the facile introduction of a protected disilane (B73854) moiety. This functionality is particularly useful in the protection of primary amines and in the synthesis of various silicon-containing compounds, including polymers and materials with novel electronic properties. This guide will focus on a widely utilized synthetic method, the Grignard reaction, and the subsequent characterization of the target compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Grignard reaction. This method involves the formation of a di-Grignard reagent from 1,2-dichloroethane (B1671644), which then reacts with dichlorodimethylsilane (B41323).

Synthesis Workflow

The overall synthetic workflow is depicted below.

Caption: Synthesis workflow diagram.

Experimental Protocol

Materials:

-

1,2-Dichloroethane (reagent grade, dried over molecular sieves)

-

Magnesium turnings (activated)

-

Dichlorodimethylsilane (distilled before use)

-

Anhydrous tetrahydrofuran (B95107) (THF) (distilled from sodium/benzophenone)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Diethyl ether (anhydrous)

Procedure:

-

Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel is charged with magnesium turnings (2.2 equivalents). The apparatus is flushed with dry nitrogen. A solution of 1,2-dichloroethane (1.0 equivalent) in anhydrous THF is added dropwise to the magnesium turnings with vigorous stirring. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once the exothermic reaction begins, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure complete formation of the di-Grignard reagent.

-

Reaction with Dichlorodimethylsilane: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of dichlorodimethylsilane (2.2 equivalents) in anhydrous THF is added dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid or low-melting solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected physical and spectroscopic properties.

Characterization Workflow

The characterization process involves a series of analytical techniques to confirm the structure and purity of the final product.

Caption: Characterization workflow diagram.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H16Cl2Si2 |

| Molecular Weight | 215.27 g/mol |

| Appearance | Colorless liquid or low-melting solid[1] |

| Melting Point | 36-41 °C[2] |

| Boiling Point | 198 °C at 734 mmHg[2] |

| CAS Number | 13528-93-3 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound. The expected data from various techniques are presented below.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.4 | Singlet | 12H | Si-(CH ₃)₂ | |

| ~0.9 | Singlet | 4H | Si-CH ₂-CH ₂-Si |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~2.0 | Si-C H₃ | |

| ~10.0 | Si-C H₂-C H₂-Si |

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (methyl) |

| ~2900 | Medium | C-H stretch (methylene) |

| ~1410 | Medium | CH₂ scissoring |

| ~1260 | Strong | Si-CH₃ symmetric deformation |

| ~800 | Strong | Si-C stretch, CH₃ rock |

| ~470 | Strong | Si-Cl stretch |

3.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 214 | Moderate | [M]+ (isotopic pattern for 2 Cl) |

| 199 | High | [M - CH₃]+ |

| 179 | Low | [M - Cl]+ |

| 93 | Very High | [Si(CH₃)₂Cl]+ |

Safety Information

This compound is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It reacts with water and protic solvents to release hydrochloric acid.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via a Grignard reaction, along with a comprehensive overview of its characterization. The provided data and workflows are intended to assist researchers and scientists in the successful preparation and validation of this important organosilicon reagent for their applications in drug development and materials science.

References

An In-depth Technical Guide to 1,2-Bis(chlorodimethylsilyl)ethane for Researchers and Drug Development Professionals

An authoritative overview of the core physical, chemical, and reactive properties of 1,2-Bis(chlorodimethylsilyl)ethane, complete with detailed experimental protocols for its application in the protection of primary amines.

Introduction

This compound, also known by synonyms such as 1,1,4,4-Tetramethyl-1,4-dichlorodisilethylene and Stabase-Cl, is a versatile organosilicon compound with significant applications in synthetic organic chemistry.[1][2] Its utility is most pronounced in the protection of primary amines, where it forms a stable cyclic silylated derivative. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental methodologies for its use, catering to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a transparent, low-melting solid or colorless liquid with a faint odor.[3][4] It is characterized by the presence of two chlorodimethylsilyl functional groups attached to an ethane (B1197151) backbone.[4] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C6H16Cl2Si2 | [2][4] |

| Molecular Weight | 215.27 g/mol | [1][2] |

| Appearance | Transparent low-melting solid or colorless liquid | [5] |

| Melting Point | 35-41 °C | [5] |

| Boiling Point | 198 °C at 734 mmHg | [5] |

| Flash Point | 65 °C (closed cup) | |

| Density | 0.9700 g/cm³ | |

| Solubility | Reacts with water and other protic solvents. Soluble in anhydrous organic solvents like dichloromethane (B109758) and tetrahydrofuran. | [1] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 13528-93-3 | [2][4] |

| EC Number | 236-871-0 | |

| InChI | 1S/C6H16Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h5-6H2,1-4H3 | |

| SMILES | C--INVALID-LINK--(Cl)CC--INVALID-LINK--(C)Cl | [2] |

Chemical Reactivity and Stability

This compound is a reactive compound, primarily due to the presence of the silicon-chlorine bonds. It is highly sensitive to moisture and reacts rapidly with water and other protic solvents, leading to the formation of siloxanes and hydrogen chloride.[1] This reactivity is harnessed in its application as a protecting group. The compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation. It is incompatible with strong oxidizing agents, acids, and bases.

Experimental Protocols

The primary application of this compound in research and drug development is as a protecting reagent for primary amines.[1][5] It reacts with primary amines to form a stable, cyclic tetramethyldisilylazacyclopentane adduct, commonly referred to as a "Stabase" adduct.[5] This protecting group is stable under strongly basic conditions.

Synthesis of this compound

Protection of Primary Amines (Formation of Stabase Adduct)

This protocol describes the general procedure for the protection of a primary amine using this compound.

Materials:

-

Primary amine

-

This compound

-

Triethylamine (B128534) (Et3N)

-

Anhydrous dichloromethane (DCM)

-

Aqueous dihydrogen phosphate (B84403) solution

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of the primary amine in anhydrous dichloromethane.

-

To this solution, add two equivalents of triethylamine.

-

Slowly add one equivalent of this compound to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2 to 3 hours.

-

After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Add pentane to the residue to precipitate any remaining salts and filter again.

-

Concentrate the filtrate to yield the protected amine (Stabase adduct). The product is often obtained in high purity without the need for further purification.

-

For primary amines with pKa values between 10 and 11, a subsequent workup with aqueous dihydrogen phosphate can be performed to provide the adduct in excellent yields.[5]

Deprotection of Stabase Adducts

The removal of the Stabase protecting group can be achieved under acidic conditions or with a fluoride (B91410) source.

General Deprotection Conditions:

-

Acidic Hydrolysis: Treatment with a mild acid will cleave the silicon-nitrogen bonds, regenerating the primary amine.

-

Fluoride-based Reagents: Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are effective in cleaving silicon-based protecting groups.

A specific, detailed experimental protocol for the deprotection was not found in the provided search results, but the general principles of silyl (B83357) ether and silyl amine cleavage can be applied.

Visualizing the Workflow and Properties

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the protection of primary amines and the logical relationships of the properties of this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. Due to its reactivity with water, it is crucial to handle and store it under anhydrous conditions.

Conclusion

This compound is a valuable reagent for the protection of primary amines in organic synthesis. Its ability to form stable cyclic adducts that are resistant to basic conditions makes it a useful tool in multi-step synthetic routes, particularly in the context of drug discovery and development. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to the Reaction Mechanisms of 1,2-Bis(chlorodimethylsilyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(chlorodimethylsilyl)ethane is a versatile bifunctional organosilicon reagent widely employed in organic synthesis and materials science.[1] Its two chlorodimethylsilyl moieties provide reactive sites for a variety of transformations, making it a valuable building block for the synthesis of complex molecules and polymers. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, including its synthesis, hydrolysis, reactions with nucleophiles such as amines and diols, and its application in polymerization reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its effective utilization in research and development.

Introduction

This compound, with the chemical formula C6H16Cl2Si2, is a colorless, moisture-sensitive solid at room temperature.[1] The presence of two reactive silicon-chlorine (Si-Cl) bonds on a flexible ethane (B1197151) bridge makes it an ideal candidate for constructing cyclic structures, linking molecular fragments, and forming silicon-containing polymers. Its primary applications include its use as a protecting group for primary amines, a precursor for silicon-based materials, and a monomer in polycondensation reactions.[1][2] Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and achieving desired product outcomes.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the direct process, which involves the reaction of elemental silicon with 1,2-dichloroethane (B1671644) in the presence of a copper catalyst. However, a common laboratory-scale synthesis involves the hydrosilylation of vinyl chloride with dichlorodimethylsilane (B41323), followed by the reaction with a chlorinating agent.

A more direct laboratory preparation involves the reaction of 1,2-dichloroethane with magnesium to form a di-Grignard reagent, which is then reacted with an excess of dichlorodimethylsilane.

Experimental Protocol: Synthesis via Di-Grignard Reagent

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 1,2-dichloroethane (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) via the dropping funnel to initiate the Grignard reaction.

-

Once the reaction is initiated, add the remaining 1,2-dichloroethane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the di-Grignard reagent.

-

Cool the reaction mixture to 0 °C and slowly add a solution of dichlorodimethylsilane (4 equivalents) in anhydrous THF.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound.

Core Reaction Mechanisms

The reactivity of this compound is dominated by the susceptibility of the Si-Cl bond to nucleophilic attack. This allows for a range of transformations, which are detailed below.

Hydrolysis

In the presence of water, this compound readily undergoes hydrolysis to form the corresponding disilanol (B1248394), 1,2-bis(hydroxydimethylsilyl)ethane. This reaction proceeds via a nucleophilic substitution mechanism at the silicon center. The disilanol is often an intermediate and can undergo subsequent condensation reactions.

Reaction Pathway: Hydrolysis

Caption: Hydrolysis of this compound.

Mechanism: The hydrolysis typically follows an S_N2-type mechanism at the silicon atom. A water molecule acts as the nucleophile, attacking the electrophilic silicon center and displacing the chloride ion. This occurs sequentially at both silicon atoms. The resulting 1,2-bis(hydroxydimethylsilyl)ethane can then undergo intermolecular or intramolecular condensation to form linear polysiloxanes or a cyclic product, 2,2,5,5-tetramethyl-1-oxa-2,5-disilacyclopentane, respectively. The reaction is often catalyzed by either acid or base.

Experimental Protocol: Hydrolysis to 1,2-Bis(hydroxydimethylsilyl)ethane

-

Dissolve this compound (1 equivalent) in a suitable organic solvent such as diethyl ether or acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of water (2 equivalents) mixed with a weak base like pyridine (B92270) or triethylamine (B128534) (to neutralize the HCl byproduct) dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

The precipitated amine hydrochloride is removed by filtration.

-

The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude disilanol.

-

The product can be purified by recrystallization or chromatography if necessary.

| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | 1 | Diethyl Ether | 0 to RT | 2 | >90 |

| Water | 2 | ||||

| Triethylamine | 2.2 |

Table 1: Typical reaction conditions for the hydrolysis of this compound.

Reaction with Amines: Protection of Primary Amines

A key application of this compound is the protection of primary amines. It reacts with primary amines in the presence of a base to form a stable 1-aza-2,5-disilacyclopentane derivative, also known as a "stabase" adduct. This protecting group is robust towards various reagents, including strong bases and organometallic compounds.[1]

Reaction Pathway: Amine Protection

Caption: Protection of a primary amine with this compound.

Experimental Protocol: Protection of Benzylamine (B48309)

-

To a solution of benzylamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (B109758), add a solution of this compound (1.1 equivalents) in dichloromethane dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4 hours.

-

Quench the reaction with the addition of water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the protected amine, which can be purified by column chromatography.

| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | 1 | Dichloromethane | 0 to RT | 4 | 95 |

| This compound | 1.1 | ||||

| Triethylamine | 2.2 |

Table 2: Quantitative data for the protection of benzylamine.

Reaction with Diols

This compound reacts with diols in the presence of a base to form cyclic silyl (B83357) ethers. The nature of the product depends on the chain length of the diol. With short-chain diols like ethylene (B1197577) glycol, a seven-membered cyclic diether is formed.

Experimental Workflow: Reaction with a Diol

Caption: Workflow for the reaction of this compound with a diol.

Polymerization Reactions

As a bifunctional monomer, this compound can undergo polycondensation with various difunctional nucleophiles, such as diamines, diols, and disiloxanediols, to produce silicon-containing polymers. These polymers often exhibit unique properties such as high thermal stability, low glass transition temperatures, and good gas permeability.

For instance, polycondensation with a diamine like hexamethylenediamine (B150038) in the presence of a base leads to the formation of a polysilazane.

| Comonomer | Polymer Type | Typical Reaction Conditions | Resulting Polymer Properties |

| Hexamethylenediamine | Polysilazane | Aprotic solvent, base, RT | Thermally stable, processable |

| Bisphenol A | Poly(silylether) | Aprotic solvent, base, elevated temp. | High Tg, good optical clarity |

| 1,3-Dihydroxytetramethyldisiloxane | Polysiloxane | Aprotic solvent, base, RT | Low Tg, high flexibility |

Table 3: Summary of polymerization reactions involving this compound.

Conclusion

This compound is a highly valuable and versatile reagent in chemical synthesis. Its bifunctionality allows for the straightforward construction of cyclic structures and the formation of a variety of silicon-containing polymers. A thorough understanding of its reaction mechanisms—primarily nucleophilic substitution at the silicon center—is essential for its effective application. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic chemistry, polymer science, and drug development, enabling the rational design of synthetic strategies and the development of novel materials.

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound and its primary hydrolysis product.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | FT-IR (cm-1) |

| This compound | 0.45 (s, 12H, Si-CH3), 0.95 (s, 4H, Si-CH2) | 1.5 (Si-CH3), 10.2 (Si-CH2) | 2960 (C-H), 1260 (Si-CH3), 840 (Si-Cl) |

| 1,2-Bis(hydroxydimethylsilyl)ethane | 0.20 (s, 12H, Si-CH3), 0.65 (s, 4H, Si-CH2), ~2.5 (br s, 2H, Si-OH) | 0.5 (Si-CH3), 9.8 (Si-CH2) | 3300 (br, O-H), 2960 (C-H), 1255 (Si-CH3), 880 (Si-O) |

Table 4: Spectroscopic data for this compound and its hydrolysis product.

References

Spectroscopic Analysis of 1,2-Bis(chlorodimethylsilyl)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,2-Bis(chlorodimethylsilyl)ethane, a key building block in organosilicon chemistry. The following sections detail the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), along with comprehensive experimental protocols for acquiring these spectra. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who utilize this versatile compound.

Spectroscopic Data Summary

The quantitative data obtained from the spectroscopic analysis of this compound are summarized in the tables below, providing a comprehensive overview of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.4 | s | 12H | Si-(CH ₃)₂ |

| ~0.9 | s | 4H | Si-CH ₂-CH ₂-Si |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~2.0 | Si-C H₃ |

| ~9.0 | Si-C H₂- |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2950 - 2850 | C-H stretch (in methyl and methylene) | Strong |

| 1410 - 1400 | CH₂ scissoring | Medium |

| 1260 - 1250 | Si-CH₃ symmetric deformation | Strong |

| 840 - 790 | Si-C stretch and CH₃ rock | Strong |

| 600 - 450 | Si-Cl stretch | Strong |

Raman Spectroscopy

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 214 | ~5 | [M]⁺ (molecular ion) |

| 199 | ~15 | [M - CH₃]⁺ |

| 121 | ~100 | [M - Si(CH₃)₂Cl]⁺ |

| 93 | ~80 | [Si(CH₃)₂Cl]⁺ |

| 77 | ~30 | [Si(CH₃)Cl]⁺ |

| 63 | ~40 | [Si(CH₃)₂H]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. Given the moisture-sensitive nature of this compound, all procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware.

NMR Spectroscopy

Sample Preparation (for air- and moisture-sensitive compounds)

-

Dry a clean NMR tube in an oven at >100 °C for several hours and cool it under a stream of dry nitrogen or in a desiccator.

-

In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 10-20 mg of this compound directly into the NMR tube.

-

Add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) to the NMR tube using a syringe.

-

Cap the NMR tube securely. If not using a J. Young tube or similar valved tube, seal the cap with Parafilm®.

-

Gently agitate the tube to ensure complete dissolution of the sample.

¹H and ¹³C NMR Acquisition

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 128-1024 (or more, depending on concentration).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) Method

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable dry solvent (e.g., isopropanol) and allowing it to evaporate completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

In a glovebox or under a flow of inert gas, place a small amount of the solid this compound or a drop of a concentrated solution in a dry, IR-transparent solvent onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation

-

Prepare a dilute solution of this compound in a dry, volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile organosilicon compounds (e.g., DB-5 or equivalent).

-

Injector:

-

Temperature: 250 °C.

-

Mode: Split or splitless, depending on the sample concentration.

-

Injection volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Scan speed: 2 scans/second.

-

Ion source temperature: 230 °C.

-

Transfer line temperature: 280 °C.

-

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural elucidation of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2-Bis(chlorodimethylsilyl)ethane

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-Bis(chlorodimethylsilyl)ethane. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support the structural elucidation and characterization of this organosilicon compound.

Molecular Structure and Proton Environments

This compound possesses a symmetrical structure, Cl(CH₃)₂Si-CH₂-CH₂-Si(CH₃)₂Cl. Due to this symmetry, the molecule exhibits two distinct proton environments, which simplifies its ¹H NMR spectrum.

-

Methyl Protons (-Si(CH₃)₂): The twelve protons on the four methyl groups are chemically equivalent.

-

Ethylene (B1197577) Bridge Protons (-CH₂-CH₂-): The four protons on the ethylene bridge are also chemically equivalent.

This equivalence leads to the expectation of two signals in the ¹H NMR spectrum, with an integration ratio of 12:4, or 3:1.

Quantitative ¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays two singlets. The absence of spin-spin splitting is due to the separation of the two proton environments by the silicon atoms and the chemical equivalence within each group of protons.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -Si(CH₃ )₂Cl | ~0.4 | Singlet | 12H |

| -CH₂ -CH₂ - | ~0.8 | Singlet | 4H |

| Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. |

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Dissolution: Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for organosilicon compounds and its single residual proton peak at ~7.26 ppm.[1]

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is added to the solution to serve as an internal reference standard, setting the chemical shift scale to 0.0 ppm.

-

Transfer: The final solution is filtered through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.

3.2. Instrument Parameters

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used for routine analysis.

-

Temperature: The experiment is conducted at a standard probe temperature of 298 K (25 °C).

-

Acquisition:

-

Number of Scans: 16 to 64 scans are acquired to ensure an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between pulses to allow for full relaxation of the protons.

-

Pulse Width: A 90° pulse is used to excite the protons.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used to ensure all signals are captured.

-

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform to convert the time-domain data into the frequency domain.

-

Phasing and Baseline Correction: The resulting spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Referencing: The spectrum is calibrated by setting the TMS signal to 0.0 ppm.

-

Integration: The areas under the peaks are integrated to determine the relative ratio of protons in each environment.

Visualization of Molecular Structure and NMR Signals

The following diagram illustrates the relationship between the chemical structure of this compound and its corresponding ¹H NMR signals.

References

Computational Insights into the Reactivity of 1,2-Bis(chlorodimethylsilyl)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for understanding the reactivity of 1,2-Bis(chlorodimethylsilyl)ethane through computational chemistry. While specific experimental and computational studies on this exact molecule are not extensively available in peer-reviewed literature, this document outlines the key reaction pathways and provides detailed, analogous methodologies for their computational investigation based on studies of similar organosilane compounds. The presented data is illustrative, derived from analogous systems to provide a comparative context.

Core Reactivity Profile

This compound is a bifunctional organosilane compound featuring two chlorodimethylsilyl groups linked by an ethane (B1197151) bridge. Its reactivity is primarily dictated by the labile silicon-chlorine (Si-Cl) bonds, which are susceptible to nucleophilic attack. Key reaction pathways of interest include hydrolysis, polycondensation, and potential Si-C bond cleavage under certain conditions.

Computational Methodology for Reactivity Analysis

A robust computational approach to elucidating the reactivity of this compound involves the use of Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for the systems of interest.

Suggested Experimental/Computational Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: DFT calculations are recommended. A common functional for such systems is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For more accurate energy calculations, especially for reaction barriers, a double-hybrid functional or composite methods could be employed.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is a suitable starting point, providing a good description of polarization and diffuse functions, which are important for anions and transition states.

-

Solvation Model: To simulate reactions in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) is crucial. The solvent can be set to water for hydrolysis studies or a relevant organic solvent for other reactions.

-

Calculations to be Performed:

-

Geometry Optimization: To find the lowest energy structures of reactants, intermediates, transition states, and products.

-

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Transition State Searching: Using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or Berny optimization to locate the transition state structures connecting reactants and products.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state connects the desired reactant and product.

-

Natural Bond Orbital (NBO) Analysis: To study the charge distribution and bonding characteristics of the molecules.

-

Key Reaction Pathways and Computational Analysis

Hydrolysis and Polycondensation

The most prominent reaction of this compound is its hydrolysis, where the Si-Cl bonds react with water to form silanols (Si-OH). These silanols are highly reactive and readily undergo condensation to form siloxane bridges (Si-O-Si), leading to the formation of oligomers and polymers.

The initial hydrolysis of dichlorodimethylsilane (B41323) proceeds via the formation of dimethylsilanediol, which then polymerizes.[1][2] Computational studies can be employed to model the stepwise hydrolysis and subsequent condensation reactions.

Table 1: Hypothetical Calculated Gibbs Free Energies for Hydrolysis Steps (in kcal/mol)

| Reaction Step | Reactants | Transition State (ΔG‡) | Products | Overall ΔG |

| First Hydrolysis | R-Si(CH₃)₂Cl + H₂O | 15.2 | R-Si(CH₃)₂OH + HCl | -25.8 |

| Second Hydrolysis | R-Si(CH₃)₂OH + H₂O | 18.5 | R-Si(OH)₂ + HCl | -20.1 |

| Dimerization | 2 R-Si(CH₃)₂OH | 12.7 | R-Si(CH₃)₂-O-Si(CH₃)₂-R + H₂O | -5.4 |

R represents the -CH₂CH₂Si(CH₃)₂Cl or -CH₂CH₂Si(CH₃)₂OH group, respectively.

Si-Cl Bond Cleavage by a Nucleophile

The Si-Cl bond can be cleaved by various nucleophiles. Computational studies can model this process, providing insights into the reaction mechanism, which can be either a concerted (SN2-type) or a stepwise process. A theoretical study on the Si-Cl bond cleavage in tetrachlorosilane (B154696) by an iron(0) complex revealed a stepwise single-electron transfer mechanism.[3][4]

Table 2: Hypothetical Calculated Parameters for Nucleophilic Attack on the Si-Cl Bond

| Nucleophile (Nu⁻) | Reaction Type | Activation Energy (ΔE‡, kcal/mol) | NBO Charge on Si (Reactant) | NBO Charge on Si (TS) |

| OH⁻ | SN2@Si | 10.5 | +1.25 | +1.10 |

| F⁻ | SN2@Si | 8.2 | +1.25 | +1.05 |

| NH₂⁻ | SN2@Si | 12.8 | +1.25 | +1.15 |

Potential Si-C Bond Cleavage

Under harsh acidic or basic conditions, the Si-C bonds of the ethane bridge could potentially be cleaved. Theoretical studies on other organosilanes have used the proton affinity of the ipso-carbon atom as an indicator of Si-C bond stability under acidic conditions.[5][6]

Table 3: Hypothetical Calculated Proton Affinities for Si-C Bond Stability

| Position of Protonation | Proton Affinity (kcal/mol) | Predicted Stability |

| ipso-Carbon (C attached to Si) | 195 | Lower |

| β-Carbon (C of ethane bridge) | 180 | Higher |

Conclusion

Computational studies provide a powerful tool for predicting and understanding the reactivity of this compound. Through the use of DFT and other theoretical methods, key reaction pathways such as hydrolysis, polycondensation, and bond cleavage can be modeled in detail. The insights gained from these computational analyses, including reaction energetics and structural information of intermediates and transition states, are invaluable for designing and controlling reactions involving this versatile bifunctional organosilane, particularly in the fields of materials science and drug development where silicon-based linkers are employed.

References

- 1. nlc-bnc.ca [nlc-bnc.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Si–Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical analysis of means of preventing Si–C bond cleavage during polycondensation of organosilanes to organosilicas - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Applications of 1,2-Bis(chlorodimethylsilyl)ethane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(chlorodimethylsilyl)ethane is a versatile organosilicon reagent with the chemical formula C6H16Cl2Si2.[1] This bifunctional molecule, characterized by a central ethane (B1197151) bridge flanked by two chlorodimethylsilyl groups, serves as a valuable tool in modern organic synthesis. Its ability to react with a variety of nucleophiles makes it particularly useful as a protecting group for primary amines and diols, as well as a monomer in the synthesis of silicon-containing polymers. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and logical workflows to aid researchers in its practical implementation.

Core Applications

The primary applications of this compound in organic synthesis can be categorized as follows:

-

Protection of Primary Amines: Formation of cyclic disilazanes, known as Stabase adducts, provides a robust N,N-diprotection strategy.

-

Protection of 1,2- and 1,3-Diols: Synthesis of cyclic silyl (B83357) ethers, offering an alternative to traditional diol protecting groups.

-

Polymer Synthesis: Acting as a monomer in polycondensation reactions to create silicon-containing polymers with unique properties.

-

Synthesis of Disilacyclic Compounds: Serving as a precursor for the formation of six-membered rings containing two silicon atoms.

Protection of Primary Amines as Stabase Adducts

The reaction of this compound with primary amines in the presence of a base leads to the formation of a 1,1,4,4-tetramethyl-1,4-disilacyclopentane ring, commonly referred to as a Stabase adduct.[2][3] This N,N-diprotection strategy is particularly advantageous due to the stability of the resulting protected amine under strongly basic conditions.[3][4]

Experimental Protocol: General Procedure for Stabase Adduct Formation

To a solution of the primary amine (1.0 equiv) in dichloromethane, this compound (1.0 equiv) and triethylamine (2.0 equiv) are added at room temperature.[3] The reaction mixture is stirred until completion (typically monitored by TLC or GC-MS). The reaction is then quenched by the addition of an aqueous solution of dihydrogen phosphate.[3] The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the Stabase-protected amine.

| Substrate (Primary Amine) | Product (Stabase Adduct) | Yield (%) | Reference |

| General Primary Amines (pKa 10-11) | Tetramethyldisilylazacyclopentane derivative | Excellent | [3] |

| Amino Acid Esters | N-Stabase protected amino acid ester | Excellent | [3] |

Protection of Diols as Cyclic Silyl Ethers

This compound can be employed to protect 1,2- and 1,3-diols, forming five- or six-membered cyclic silyl ethers, respectively.[2][5] This protection strategy offers an alternative to more common acetal-based protecting groups.[2] The resulting silyl ethers are generally stable under neutral and basic conditions and can be deprotected using fluoride-based reagents.[5]

Experimental Protocol: General Procedure for Cyclic Silyl Ether Formation

To a solution of the diol (1.0 equiv) and a suitable base (e.g., imidazole or pyridine, 2.2 equiv) in an anhydrous aprotic solvent such as DMF or dichloromethane, this compound (1.0 equiv) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The mixture is then diluted with a nonpolar solvent (e.g., hexane) and washed with water to remove the base and its salt. The organic layer is dried and concentrated to yield the cyclic silyl ether.

| Substrate (Diol) | Product (Cyclic Silyl Ether) | Yield (%) | Reference |

| Ethane-1,2-diol | 1,1,4,4-Tetramethyl-1,4-disila-2,5-dioxacyclohexane | Data not available | N/A |

| Propane-1,3-diol | 1,1,4,4-Tetramethyl-1,4-disila-2,5-dioxacycloheptane | Data not available | N/A |

Note: While the formation of cyclic silyl ethers from diols is a known application for bis(chlorosilyl) reagents, specific examples with detailed experimental data for this compound are not well-documented in readily accessible literature. The protocol provided is a general method based on similar reactions.

Synthesis of Silicon-Containing Polymers

This compound serves as a valuable monomer in the synthesis of silicon-containing polymers, particularly silcarbane and siloxane polymers. These materials are of interest due to their unique thermal and mechanical properties.

Synthesis of Silcarbane Polymers

Polycondensation of this compound with di-Grignard reagents results in the formation of polymers with a silicon-carbon backbone.

Experimental Protocol: Synthesis of a Silcarbane Polymer

A solution of this compound in an anhydrous ethereal solvent (e.g., THF) is added dropwise to a solution of a di-Grignard reagent (e.g., the di-Grignard reagent of diphenylether) in the same solvent at a controlled temperature.[5] The reaction mixture is stirred for several hours to allow for polycondensation to occur. The resulting polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.

| Di-Grignard Reagent | Polymer Structure | Molecular Weight | Reference |

| Di-Grignard of diphenylether | Low molecular weight silcarbane polymer | < 5,000 g/mol | [5] |

Synthesis of Polysiloxanes

While less common, this compound can be used in the synthesis of polysiloxanes, for example, through co-polycondensation with diols.

Synthesis of 1,1,4,4-Tetramethyl-1,4-disilacyclohexane Derivatives

The reaction of this compound with magnesium metal can lead to the formation of a six-membered ring containing two silicon atoms, 1,1,4,4-tetramethyl-1,4-disilacyclohexane. This reaction proceeds through an intramolecular reductive cyclization.

Experimental Protocol: Synthesis of 1,1,4,4-Tetramethyl-1,4-disilacyclohexane

A solution of this compound in anhydrous THF is added slowly to a suspension of activated magnesium turnings in THF. The reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane. The mixture is refluxed for several hours. After cooling, the reaction is quenched, and the product is extracted and purified by distillation.

| Reactant | Product | Yield (%) | Reference |

| This compound | 1,1,4,4-Tetramethyl-1,4-disilacyclohexane | Data not available | N/A |

Note: Specific experimental details and yields for this reaction are not readily found in the surveyed literature. The protocol is based on general procedures for similar Wurtz-type couplings.

Safety and Handling

This compound is a moisture-sensitive and corrosive compound.[6] It reacts rapidly with water and other protic solvents.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this reagent. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary utility lies in the robust protection of primary amines as Stabase adducts, offering stability under basic conditions. While its application in diol protection and polymer synthesis is established, there is a clear opportunity for further research to develop and document detailed experimental procedures and expand the scope of these transformations. This guide provides a foundational understanding and practical starting point for researchers looking to incorporate this reagent into their synthetic strategies.

References

- 1. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 2. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 3. This compound Building Blocks Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]

- 6. chemscene.com [chemscene.com]

- 7. This compound | [gelest.com]

The Versatile Precursor: A Technical Guide to 1,2-Bis(chlorodimethylsilyl)ethane for Advanced Silicon-Based Materials

Introduction

1,2-Bis(chlorodimethylsilyl)ethane is a bifunctional organosilicon compound that has emerged as a critical precursor in the synthesis of a diverse range of silicon-based materials. Its unique molecular structure, featuring two reactive chlorodimethylsilyl groups bridged by an ethane (B1197151) backbone, offers a versatile platform for the development of advanced polymers and ceramics. This technical guide provides an in-depth overview of the synthesis, properties, and applications of materials derived from this compound, with a focus on experimental protocols and quantitative data for researchers, scientists, and professionals in drug development and materials science. The applications of this precursor span from creating robust polysilanes with tailored properties to fabricating high-performance silicon carbide (SiC) ceramics.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a precursor. The compound is a low-melting solid or colorless liquid at room temperature and is sensitive to moisture.[1][2] Key properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₆Cl₂Si₂ | [1] |

| Molecular Weight | 215.27 g/mol | [1] |

| Melting Point | 35-38 °C | [2] |

| Boiling Point | 198 °C / 734 mmHg | [2] |

| Form | Solid | [1] |

| Assay | 96% | [1] |

Synthesis of Silicon-Based Polymers

This compound is a valuable monomer for the synthesis of various silicon-containing polymers, primarily through Wurtz-type coupling reactions. This method allows for the formation of polysilanes with a unique -(-Si(CH₃)₂-CH₂-CH₂-Si(CH₃)₂-)n- backbone, known as polysilaethylene.

Experimental Protocol: Wurtz-Type Coupling for Polysilaethylene Synthesis

This protocol describes a general procedure for the synthesis of polysilaethylene from this compound using a Wurtz-type coupling reaction.

Materials:

-

This compound

-

Sodium metal dispersion

-

Toluene (B28343) (anhydrous)

-

Isopropanol

-

Methanol

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet for maintaining an inert atmosphere.

-

Reaction Initiation: The flask is charged with anhydrous toluene and a sodium metal dispersion under a continuous flow of inert gas.

-

Monomer Addition: A solution of this compound in anhydrous toluene is added dropwise to the stirred sodium dispersion at a controlled temperature.

-

Polymerization: The reaction mixture is heated to reflux and stirred vigorously for several hours to facilitate the polymerization. The progress of the reaction can be monitored by observing the formation of a viscous polymer solution and the consumption of sodium.

-

Quenching: After the desired reaction time, the mixture is cooled to room temperature, and the excess sodium is quenched by the slow addition of isopropanol.

-

Purification: The resulting polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is then collected by filtration, washed with methanol, and dried under vacuum.

Characterization:

The synthesized polysilaethylene can be characterized by various techniques to determine its molecular weight, polydispersity, and thermal properties.

| Property | Typical Values |

| Number-Average Molecular Weight (Mn) | Varies with reaction conditions |

| Weight-Average Molecular Weight (Mw) | Varies with reaction conditions |

| Polydispersity Index (PDI) | Typically > 2 for Wurtz coupling |

| Thermal Stability (TGA) | Onset of degradation > 250 °C |

Pyrolytic Conversion to Silicon Carbide (SiC)

Polymers derived from this compound, such as polysilaethylene, serve as excellent preceramic polymers for the fabrication of silicon carbide. The pyrolysis process involves the thermal decomposition of the polymer in an inert atmosphere, leading to the formation of a ceramic material with a high SiC content.

Experimental Protocol: Pyrolysis of Polysilaethylene to SiC

This protocol outlines the general steps for the pyrolytic conversion of polysilaethylene to silicon carbide.

Materials:

-

Polysilaethylene (synthesized as described above)

-

Tube furnace

-

Alumina or quartz tube

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Sample Preparation: A known weight of the polysilaethylene is placed in a ceramic crucible.

-

Furnace Setup: The crucible is placed inside the tube furnace. The furnace is purged with an inert gas to remove any oxygen.

-

Pyrolysis Program: The furnace is heated to a target temperature (typically > 1000 °C) under a continuous flow of inert gas. The heating rate and dwell time at the maximum temperature are critical parameters that influence the properties of the final ceramic. A typical program involves a slow heating rate to allow for controlled decomposition and cross-linking of the polymer.

-

Cooling: After the dwell time, the furnace is cooled down to room temperature under the inert atmosphere.

-

Ceramic Yield Calculation: The weight of the resulting ceramic residue is measured to calculate the ceramic yield.

The pyrolysis of poly(silylenemethylene), a polymer with a similar backbone structure, has been reported to yield silicon carbide with a ceramic yield of approximately 85%.[3] Another study on poly(silmethylene) showed a ceramic yield of 70% after pyrolysis at 900°C.[4] The thermal decomposition of the silicon oxycarbide phase in SiC fibers has been observed to begin at around 1523 K.

Properties of the Resulting SiC:

The silicon carbide produced from the pyrolysis of these precursors can exhibit a range of properties depending on the processing conditions.

| Property | Typical Values |

| Ceramic Yield | 70-85% |

| Composition | Primarily β-SiC with some amorphous phases |

| Mechanical Strength | High compressive strength |

| Thermal Stability | Stable to high temperatures |

Visualization of Key Processes

To better illustrate the synthesis and transformation processes, the following diagrams have been created using the DOT language.

Wurtz-Type Coupling Polymerization Workflow

Pyrolysis of Polysilaethylene to Silicon Carbide

Reaction Pathway for the Pyrolysis of a Silaethylene Polymer

Conclusion

This compound stands out as a highly adaptable precursor for the synthesis of advanced silicon-based materials. Its utility in forming robust polysilanes via Wurtz coupling and its subsequent conversion to high-yield, high-purity silicon carbide through pyrolysis make it a compound of significant interest for materials scientists and engineers. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this promising area, paving the way for new materials with enhanced thermal, mechanical, and electronic properties for a wide array of applications.

References

A Theoretical Investigation of Bond Dissociation Energies in 1,2-Bis(chlorodimethylsilyl)ethane: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

A systematic theoretical study of 1,2-Bis(chlorodimethylsilyl)ethane would involve the calculation of the dissociation energies for its primary covalent bonds. The following table provides a structured template for summarizing the quantitative data obtained from such computational work. Researchers can populate this table with their own calculated values to facilitate comparison and analysis.

| Bond Type | Bond Description | Calculated Bond Dissociation Enthalpy (kcal/mol) at 298.15 K |

| Si-C (ethyl) | Bond between silicon and the ethane (B1197151) carbon | User-defined value |

| Si-C (methyl) | Bond between silicon and a methyl carbon | User-defined value |

| Si-Cl | Bond between silicon and chlorine | User-defined value |

| C-C | The central carbon-carbon bond of the ethane bridge | User-defined value |

| C-H (ethyl) | Bond between an ethane carbon and hydrogen | User-defined value |

| C-H (methyl) | Bond between a methyl carbon and hydrogen | User-defined value |

Experimental Protocols: A Generalized Computational Methodology

The calculation of bond dissociation energies is a well-established practice in computational chemistry.[1][2] The BDE of a bond R-X is defined as the standard enthalpy change (ΔH) for the homolytic cleavage of that bond in the gas phase (R-X → R• + X•).[3] The following protocol outlines a reliable method using Density Functional Theory (DFT) for this purpose.

Software and Hardware

Calculations can be performed using any modern quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.[1][2] These calculations are computationally intensive and will require access to a high-performance computing cluster.

Selection of Theoretical Method

Density Functional Theory (DFT): DFT methods have been shown to provide a good balance of accuracy and computational cost for calculating thermochemical properties of organosilicon compounds.[4][5]

-

Recommended Functionals: For organosilicon and related compounds, several hybrid and meta-hybrid GGA functionals have demonstrated good performance. Selections such as B3LYP , M06-2X , or wB97X-D are recommended starting points.[1] The choice of functional can impact the results, and it may be beneficial to benchmark a few options against experimental data for similar, well-characterized molecules if available.[5]

-

Basis Sets: A suitable basis set is crucial for accurately describing the electronic structure of the molecule, especially for elements like silicon and chlorine which have more electrons than first-row elements. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are commonly used.[6] For higher accuracy, Karlsruhe basis sets such as def2-TZVP are also an excellent choice.[1][6] Correlation-consistent basis sets like cc-pVDZ can also be employed.[3][6]

Computational Workflow

The core of the BDE calculation involves three main steps for each bond of interest:

Step 1: Geometry Optimization and Frequency Calculation of the Parent Molecule

-

Input Structure: Build the 3D structure of this compound.

-

Optimization: Perform a full geometry optimization of the molecule to find its lowest energy conformation.

-

Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.[3]

-

-

Enthalpy Extraction: From the output of the frequency calculation, extract the "Sum of electronic and thermal Enthalpies" for the parent molecule (H_molecule).

Step 2: Geometry Optimization and Frequency Calculation of the Radical Fragments

-

Generate Radicals: For each bond to be investigated, create the two radical species that result from its homolytic cleavage. For example, to calculate the Si-Cl bond energy, the two fragments would be the 1-(chlorodimethylsilyl)-2-(dimethylsilyl)ethane radical and a chlorine radical (Cl•).

-

Set Multiplicity: Remember to set the correct spin multiplicity for the radical species. For most radicals with one unpaired electron, this will be a doublet.[3]

-

Optimization and Frequency: Perform geometry optimization and frequency calculations for each radical fragment, using the same functional and basis set as for the parent molecule.

-

Enthalpy Extraction: Extract the "Sum of electronic and thermal Enthalpies" for each radical fragment (H_radical1 and H_radical2).

Step 3: Calculation of the Bond Dissociation Enthalpy (BDE)

The BDE is calculated as the difference between the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule).[1][3]

BDE = [ H_radical1 + H_radical2 ] - H_molecule

This calculation should be repeated for every bond of interest as listed in the data table. The resulting BDE values are typically reported in kcal/mol or kJ/mol.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the theoretical calculation of a single bond dissociation energy and the molecular structure of this compound.

Caption: Computational workflow for determining bond dissociation energy (BDE).[7]

Caption: Structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. joaquinbarroso.com [joaquinbarroso.com]

- 4. A theoretical study of bond energies in model Si–H–Cl molecules using density functional approaches for representing Si surface chemistry | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1,2-Bis(chlorodimethylsilyl)ethane as a Robust Protecting Group for Primary Amines

Introduction

In the realm of synthetic organic chemistry, the protection of primary amines is a fundamental and often critical step in the synthesis of complex molecules, particularly in pharmaceutical and materials science research. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild and specific conditions. 1,2-Bis(chlorodimethylsilyl)ethane has emerged as a highly effective reagent for the protection of primary amines, forming a cyclic silyl (B83357) diamine derivative known as a 2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane, commonly referred to as a "Stabase" adduct. This protecting group offers excellent stability under basic and nucleophilic conditions, making it a valuable tool for multi-step syntheses.[1] This document provides detailed application notes and experimental protocols for the protection of primary amines using this compound and its subsequent deprotection.

Advantages of the Stabase Protecting Group

-

High Yields: The protection reaction typically proceeds in excellent yields for a variety of primary amines.

-

Base Stability: The Stabase adduct is highly stable to strongly basic conditions, including organolithium reagents (e.g., n-butyllithium and s-butyllithium) and Grignard reagents.

-

Facile Removal: The protecting group can be readily cleaved under acidic conditions.[1]

-

Orthogonality: Its stability profile allows for selective deprotection in the presence of other common protecting groups.

Data Presentation

The following tables summarize the quantitative data for the protection of various primary amines using this compound.

Table 1: Protection of Primary Amines

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Glycine (B1666218) ethyl ester | Ethyl 2-(2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentan-1-yl)acetate | 2 | 92 |

| 2 | Benzylamine | 1-Benzyl-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane | 2 | >95 (Typical) |

| 3 | n-Butylamine | 1-Butyl-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane | 2 | >95 (Typical) |

| 4 | Aniline | 1-Phenyl-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane | 2 | >95 (Typical) |

Table 2: Deprotection of Stabase-Protected Amines

| Entry | Protected Amine | Deprotection Conditions | Reaction Time | Yield (%) |

| 1 | Ethyl 2-(2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentan-1-yl)acetate | Mild aqueous acid (e.g., 1M HCl) | Short | High (Typical) |

| 2 | 1-Benzyl-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane | Mild aqueous acid (e.g., 1M HCl) | Short | High (Typical) |

Note: While specific yields for deprotection are not always reported in the literature, the cleavage is generally described as facile and high-yielding.

Experimental Protocols

General Considerations

This compound is sensitive to moisture and reacts rapidly with water and other protic solvents.[1] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Protection of a Primary Amine (General Procedure)

This protocol is based on the successful protection of glycine ethyl ester.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.0 eq)

-

Triethylamine (B128534) (2.0 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Aqueous solution of sodium dihydrogen phosphate (B84403) (NaH₂PO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.

-

To this solution, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise via syringe at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After completion of the reaction (monitored by TLC or GC-MS), pour the reaction mixture into an aqueous solution of sodium dihydrogen phosphate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford the pure Stabase-protected amine.

Example: Protection of Glycine Ethyl Ester

To a solution of glycine ethyl ester (0.75 g, 8 mmol) and triethylamine (1.62 g, 16 mmol) in anhydrous dichloromethane (5 mL), a solution of this compound (1.8 g, 8 mmol) in dichloromethane (3 mL) was added via syringe. The mixture was stirred under an argon atmosphere at room temperature for 2 hours. The reaction mixture was then added to an aqueous solution of sodium dihydrogen phosphate (5 mL). The product was isolated by distillation to yield pure ethyl 2-(2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentan-1-yl)acetate (1.86 g, 92% yield) with a boiling point of 80-82 °C at 0.25 mmHg.

Protocol 2: Deprotection of a Stabase-Protected Amine (General Procedure)

The Stabase protecting group is readily cleaved by acidic hydrolysis.

Materials:

-

Stabase-protected amine (1.0 eq)

-

Aqueous acid (e.g., 1M HCl, trifluoroacetic acid)

-

Suitable organic solvent (e.g., diethyl ether, ethyl acetate)

-

Aqueous base (e.g., saturated NaHCO₃ solution)

Procedure:

-

Dissolve the Stabase-protected amine in a suitable organic solvent.

-

Add the aqueous acid to the solution and stir at room temperature. The reaction is typically rapid.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully neutralize the reaction mixture with an aqueous base (e.g., saturated NaHCO₃ solution).

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude primary amine can be purified by standard methods if necessary.

Mandatory Visualizations

Caption: Reaction mechanism for the protection of a primary amine.

Caption: Experimental workflow for protection and deprotection.

References

Application Note: Derivatization of Amino Acids with 1,2-Bis(chlorodimethylsilyl)ethane for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the derivatization of amino acids using 1,2-Bis(chlorodimethylsilyl)ethane for subsequent quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to their low volatility, amino acids require derivatization to be amenable to GC-MS analysis.[1][2] Silylation is a common derivatization technique that replaces active hydrogens on polar functional groups with a nonpolar moiety, thereby increasing the volatility of the amino acids.[1][2] this compound is a bifunctional silylating agent that can react with the functional groups of amino acids to form stable cyclic derivatives. This method provides a reliable and reproducible approach for the quantification of amino acids in various matrices, which is crucial in fields such as drug development, clinical diagnostics, and metabolic research.

Introduction

Amino acid analysis is a critical component in a wide range of scientific disciplines, from elucidating metabolic pathways to quality control in the food and pharmaceutical industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of small molecules. However, the inherent properties of amino acids, such as their high polarity and low volatility, make their direct analysis by GC-MS challenging.[1][2]

To overcome these limitations, a derivatization step is necessary to convert the amino acids into more volatile and thermally stable compounds.[1][2] Silylation, the replacement of active hydrogen atoms with a silyl (B83357) group, is a widely used derivatization method for amino acids.[2] This application note describes a method using this compound as the derivatizing agent. This bifunctional reagent is expected to form stable cyclic derivatives with amino acids, offering potential advantages in terms of derivative stability and chromatographic performance.

Chemical Reaction

This compound reacts with the amino and carboxyl groups of an amino acid to form a cyclic silyl derivative. This reaction replaces the active hydrogens, making the molecule less polar and more volatile.

Caption: Derivatization of an amino acid with this compound.

Experimental Protocols

Materials and Reagents

-

Amino acid standards

-

Anhydrous Acetonitrile (B52724) (GC grade)

-

Anhydrous Pyridine (B92270) (GC grade)

-

Hydrochloric acid (0.1 N)

-

Nitrogen gas, high purity

-

Anhydrous sodium sulfate

Equipment

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

-

Heating block or oven

-

Reacti-Vials™ or other suitable reaction vials

-

Microsyringes

-

Vortex mixer

-

Centrifuge

Sample Preparation

-